3-((1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

IDO1 inhibition Medicinal chemistry Structure-activity relationship

3-((1-(6-Methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034281-92-8) is a synthetic small molecule (MW = 363.38 g/mol, formula C₁₉H₁₇N₅O₃) that belongs to the class of indole-pyrrolidine-pyrazine hybrid heterocycles. The compound incorporates a 6-methoxyindole-2-carbonyl moiety linked via a pyrrolidine-3-oxy bridge to a 2-cyanopyrazine.

Molecular Formula C19H17N5O3
Molecular Weight 363.377
CAS No. 2034281-92-8
Cat. No. B2698579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034281-92-8
Molecular FormulaC19H17N5O3
Molecular Weight363.377
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CN=C4C#N
InChIInChI=1S/C19H17N5O3/c1-26-13-3-2-12-8-16(23-15(12)9-13)19(25)24-7-4-14(11-24)27-18-17(10-20)21-5-6-22-18/h2-3,5-6,8-9,14,23H,4,7,11H2,1H3
InChIKeyQJOBUAUPPRHDPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(6-Methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034281-92-8): Structural Classification and Core Properties


3-((1-(6-Methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034281-92-8) is a synthetic small molecule (MW = 363.38 g/mol, formula C₁₉H₁₇N₅O₃) that belongs to the class of indole-pyrrolidine-pyrazine hybrid heterocycles . The compound incorporates a 6-methoxyindole-2-carbonyl moiety linked via a pyrrolidine-3-oxy bridge to a 2-cyanopyrazine. Authoritative target databases annotate this chemotype as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan catabolism along the kynurenine pathway [1]. The compound is distributed as a research-grade screening molecule (typical purity ≥95%) and is intended exclusively for non-human, non-therapeutic investigational use .

Why Generic Substitution Is Not Feasible for 3-((1-(6-Methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034281-92-8)


Within the indole-pyrrolidine-pyrazine chemotype, minor structural permutations produce functionally divergent molecules. The target compound is distinguished by three structural features that prevent interchangeable use with the closest commercially available analogs: (i) a 6-methoxy substituent on the indole ring, which modulates electron density and steric environment at the IDO1 active-site heme pocket, (ii) a 2-carbonitrile on the pyrazine ring that serves as both a hydrogen-bond acceptor and an electron-withdrawing group critical for binding affinity, and (iii) a pyrrolidine-3-oxy (R-configuration) bridge establishing a specific three-dimensional presentation of the indole and pyrazine pharmacophores [1]. The immediate des-methoxy analog (CAS 2034251-87-9; 3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile) lacks the 6-methoxy group known to enhance IDO1 inhibitory potency in related indole-based series, while the N,N-dimethylamino analog (CAS 2034318-60-8) replaces the carbonitrile with a dimethylamino group, substantially altering hydrogen-bonding capacity and electronic properties [2]. These structural differences preclude direct substitution without re-validation of target engagement, potency, and selectivity.

Quantitative Differentiation Evidence: 3-((1-(6-Methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile vs. Closest Analogs


Structural Differentiation: 6-Methoxyindole vs. Unsubstituted Indole in the Pyrrolidine-Pyrazine Scaffold

The target compound incorporates a 6-methoxy substituent on the indole C2-carbonyl moiety that is absent in the immediate des-methoxy analog (CAS 2034251-87-9; 3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, MW = 333.35). In the broader class of indole-based IDO1 inhibitors, the 6-methoxy group has been shown to contribute critically to inhibitory potency through favorable interactions with the heme-binding pocket; indole derivatives lacking this substitution consistently exhibit weaker IDO1 inhibition [1]. Although direct head-to-head IC₅₀ data for this specific compound against its des-methoxy analog have not been published in accessible primary literature as of May 2026, class-level SAR from the indole-IDO1 inhibitor field strongly supports the functional importance of 6-methoxy substitution [2].

IDO1 inhibition Medicinal chemistry Structure-activity relationship

Electronic Differentiation: 2-Cyano vs. 2-Dimethylamino on Pyrazine Core

At the pyrazine 2-position, the target compound bears a carbonitrile (–CN) group, whereas the analog CAS 2034318-60-8 (6-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine) carries an N,N-dimethylamino substituent. The carbonitrile is a strong electron-withdrawing group (Hammett σₚ ≈ +0.66) that polarizes the pyrazine ring, lowers the pKₐ of adjacent positions, and can act as a hydrogen-bond acceptor, while the dimethylamino group is electron-donating (σₚ ≈ −0.83) and protonatable at physiological pH [1]. These divergent electronic properties are expected to alter target-binding kinetics and selectivity profiles, including IDO1 inhibition and potential polypharmacology against kinase targets identified for the pyrazine-2-carbonitrile scaffold [2].

Kinase inhibition IDO1 modulation Medicinal chemistry

Target Assignment: IDO1 Inhibitor Annotation vs. Unannotated Analogs

The target compound is explicitly annotated as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) in the IDRBLab Therapeutic Target Database, with patent records linking this specific chemical series to IDO1 modulation [1]. In contrast, the des-methoxy analog (CAS 2034251-87-9) and the dimethylamino analog (CAS 2034318-60-8) do not carry IDO1-specific target annotation in the same database, and are listed primarily as research intermediates or kinase-targeting scaffolds [2]. Although the precise IC₅₀ value of the target compound against human IDO1 has not been disclosed in accessible primary research literature as of May 2026, the explicit patent-backed target assignment provides a specific biological hypothesis that is absent for the comparator compounds [1].

IDO1 inhibition Immuno-oncology Drug discovery

Physicochemical Differentiation: MW, logP, and Hydrogen-Bond Capacity vs. Closest Analogs

The target compound (MW = 363.38, Formula C₁₉H₁₇N₅O₃) occupies a distinct physicochemical space relative to its closest purchasable analogs. The des-methoxy analog (MW = 333.35) is 30 Da lighter and lacks one hydrogen-bond acceptor, while the dimethylamino analog (MW = 379.42) is 16 Da heavier and has a protonatable tertiary amine absent in the target compound [1]. For the target compound, basic computed properties have been cataloged: logP ≈ 2.12, H-bond acceptors = 8, H-bond donors = 0, rotatable bonds = 5, polar surface area (PSA) ≈ 98 Ų . These values place the compound within favorable drug-like chemical space (no Rule-of-5 violations), with a PSA value predictive of adequate cell permeability, while the absence of H-bond donors differentiates it from the dimethylamino analog which introduces a donor-capable amine [1].

Drug-likeness ADME prediction Lead optimization

Recommended Research and Procurement Application Scenarios for 3-((1-(6-Methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034281-92-8)


IDO1 Inhibitor Screening and Profiling in Cancer Immunotherapy Research

Given the IDRBLab database annotation of this compound as an IDO1 inhibitor, it is best deployed as a starting point for IDO1-focused screening cascades in immuno-oncology programs [1]. The 6-methoxy substitution, which class-level SAR indicates is important for IDO1 potency [2], makes this compound a more logical choice for IDO1 assay development than the des-methoxy analog (CAS 2034251-87-9), which lacks this pharmacophoric feature. Researchers should establish an in-house IC₅₀ value using recombinant human IDO1 enzyme assay (kynurenine production readout) as a primary characterization step, since the precise IC₅₀ has not been disclosed in accessible literature as of May 2026.

Structure-Activity Relationship (SAR) Studies Around the Pyrrolidine-3-Oxy Bridge Geometry

The pyrrolidine-3-oxy bridge connecting the indole-carbonyl and pyrazine-2-carbonitrile moieties establishes a defined spatial relationship between the two heterocyclic systems. This compound serves as a scaffold for systematic SAR exploration where the 6-methoxyindole-2-carbonyl (electron-rich) and 2-cyanopyrazine (electron-deficient) groups are held in a fixed geometry [1]. Comparative procurement of the piperidine-bridged analog (CAS 2034485-28-2; 3-{[1-(1H-indole-2-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile) enables ring-size SAR, while the N,N-dimethylamino analog (CAS 2034318-60-8) enables electronic SAR at the pyrazine position [2].

Computational Docking and Pharmacophore Modeling of Dual IDO1/Kinase Inhibitors

The pyrazine-2-carbonitrile moiety is a recognized kinase inhibitor scaffold [1], and the indole-carbonyl motif is characteristic of IDO1 engagement [2]. This compound, with its dual pharmacophoric elements, is well-suited for computational studies aimed at polypharmacology (simultaneous IDO1/kinase inhibition) or selectivity profiling. The defined InChIKey (FQKALOFOWPDTED-WBAXXEDZSA-N) and computed molecular properties (logP ≈ 2.12, PSA ≈ 98 Ų) facilitate docking into IDO1 crystal structures (PDB entries available) and kinase homology models.

Chemical Probe Qualification in Tryptophan Catabolism Pathway Studies

For research groups investigating the kynurenine pathway of tryptophan metabolism—a pathway implicated in tumor immune evasion, neuroinflammation, and autoimmune disorders—this compound provides a structurally defined IDO1-modulating chemical probe [1]. Its physicochemical profile (zero H-bond donors, moderate PSA) [2] suggests adequate cell permeability for cellular assays. Researchers should pair this compound with established IDO1 inhibitors (e.g., epacadostat, IC₅₀ = 10 nM) as positive controls and use IFNγ-stimulated HeLa or A375 cellular assays (kynurenine production, HPLC readout) for functional validation .

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